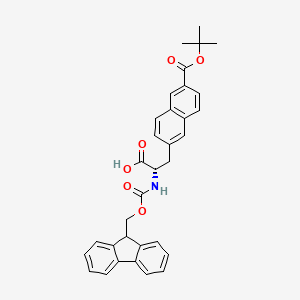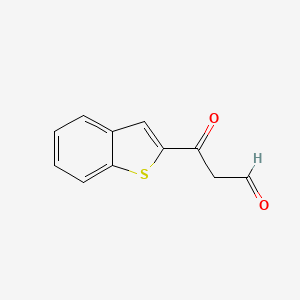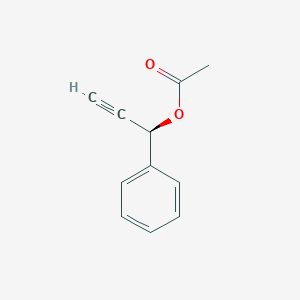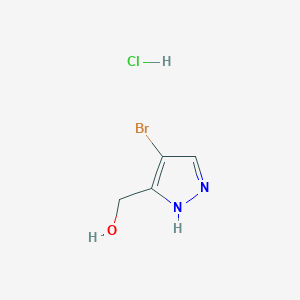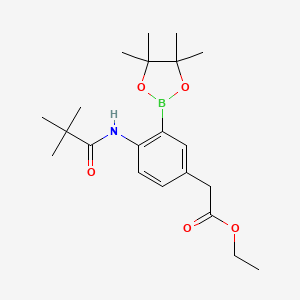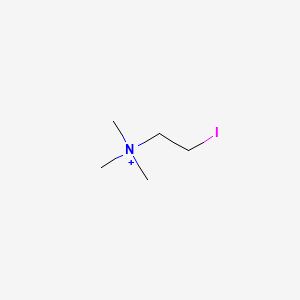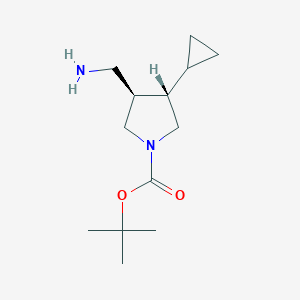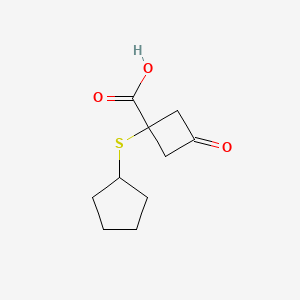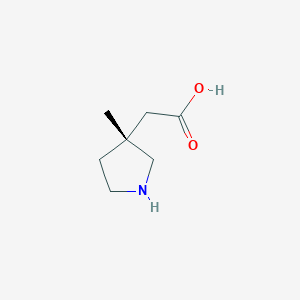
(R)-2-(3-Methylpyrrolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Methylpyrrolidin-3-yl)acetic acid is a chiral compound with a pyrrolidine ring substituted at the 3-position with a methyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Methylpyrrolidin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylpyrrolidine.
Alkylation: The 3-methylpyrrolidine undergoes alkylation with a suitable alkylating agent to introduce the acetic acid moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(3-Methylpyrrolidin-3-yl)acetic acid may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines.
科学的研究の応用
®-2-(3-Methylpyrrolidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-2-(3-Methylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 2-(1-Methylpyrrolidin-3-yl)acetic acid
- 2-Methylpyridines
Comparison: ®-2-(3-Methylpyrrolidin-3-yl)acetic acid is unique due to its chiral nature and specific substitution pattern on the pyrrolidine ring. This uniqueness can result in different biological activities and chemical reactivity compared to its similar compounds .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
2-[(3R)-3-methylpyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(4-6(9)10)2-3-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
InChIキー |
PGRDLAWOKXWIPP-SSDOTTSWSA-N |
異性体SMILES |
C[C@@]1(CCNC1)CC(=O)O |
正規SMILES |
CC1(CCNC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



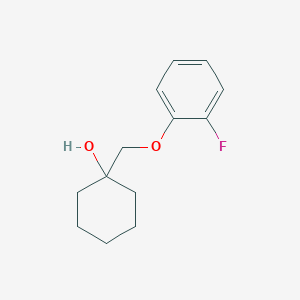
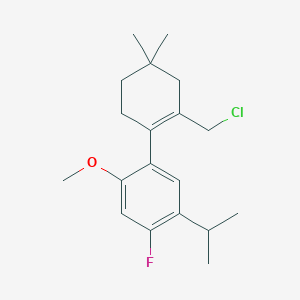
![(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
